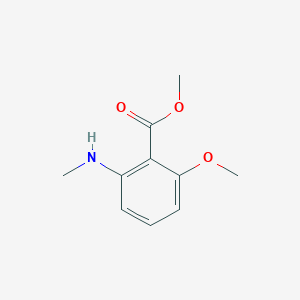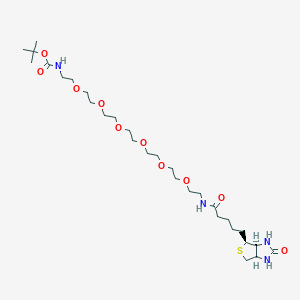
Biotin-PEG6-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG6-NH-Boc is a compound that combines biotin, polyethylene glycol (PEG) with six ethylene glycol units, and a tert-butyloxycarbonyl (Boc) protected amine group. This compound is widely used in biochemical and pharmaceutical research due to its unique properties, including enhanced solubility, stability, and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-NH-Boc involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as triethylamine .
Activation of Biotin: Biotin is activated using reagents like sodium hydroxide and toluene at elevated temperatures.
Conjugation of PEG Chains: The activated biotin is then reacted with PEG chains in the presence of triethylamine and dichloromethane.
Introduction of Boc-Protected Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG6-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can further react with other molecules.
Conjugation Reactions: The biotin moiety can conjugate with proteins and other biomolecules, making it useful for labeling and purification.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used to remove the Boc protecting group.
Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters are commonly used for conjugation reactions.
Major Products
Free Amine: Upon deprotection, the Boc group yields a free amine.
Biotin-Conjugated Molecules: Conjugation reactions result in biotin-labeled proteins or other biomolecules.
Scientific Research Applications
Biotin-PEG6-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the labeling and purification of proteins and other biomolecules.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of diagnostic tools and biosensors
Mechanism of Action
The mechanism of action of Biotin-PEG6-NH-Boc involves its ability to conjugate with proteins and other biomolecules. The biotin moiety binds to streptavidin or avidin with high affinity, enabling the targeted delivery or purification of conjugated molecules. The PEG chain enhances solubility and biocompatibility, while the Boc-protected amine group allows for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-NH-Boc: Similar structure but with a shorter PEG chain.
Biotin-PEG8-NH-Boc: Similar structure but with a longer PEG chain.
Biotin-PEG6-NHS: Contains an NHS ester instead of a Boc-protected amine.
Uniqueness
Biotin-PEG6-NH-Boc is unique due to its optimal PEG chain length, which balances solubility and stability, and its Boc-protected amine group, which allows for versatile functionalization. This makes it particularly useful in a wide range of applications, from drug delivery to protein labeling .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N4O10S/c1-29(2,3)43-28(36)31-9-11-38-13-15-40-17-19-42-21-20-41-18-16-39-14-12-37-10-8-30-25(34)7-5-4-6-24-26-23(22-44-24)32-27(35)33-26/h23-24,26H,4-22H2,1-3H3,(H,30,34)(H,31,36)(H2,32,33,35)/t23-,24-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAHMWALUHQIRB-GNKBHMEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N4O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B8133530.png)
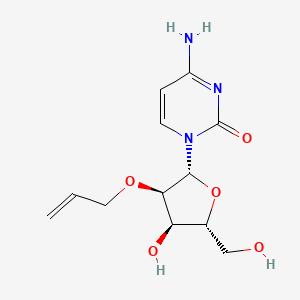
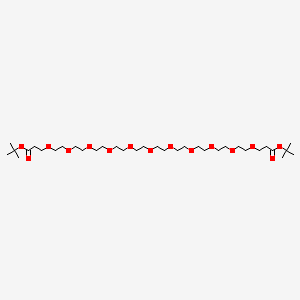
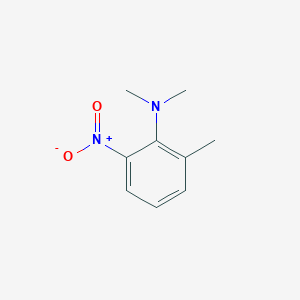
![3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133548.png)

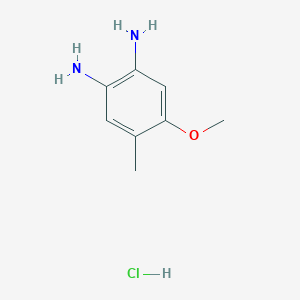
![tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B8133581.png)
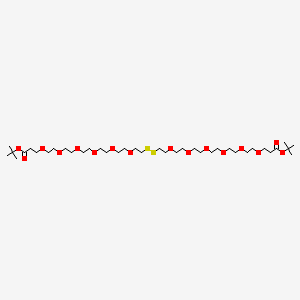
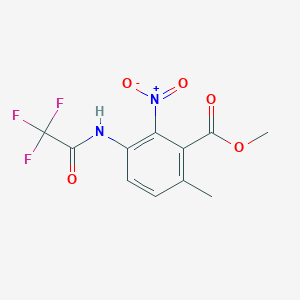
![(1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide](/img/structure/B8133592.png)
![2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one](/img/structure/B8133598.png)
